molecular formula C6H4Cl2O2S B2853627 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone CAS No. 927802-98-0

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone

Cat. No. B2853627
CAS RN: 927802-98-0
M. Wt: 211.06
InChI Key: IKWAUNIKFDBTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C6H3Cl3OS . It is a solid substance that is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, such as 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone, involves various chemical reactions . For instance, Friedel–Crafts acylation of thiophenes with a dicarboxylic dichloride is a direct route to the di(thien-3-yl) diketones .


Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

Thiophene, a key component of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, undergoes various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .


Physical And Chemical Properties Analysis

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Mechanism of Action

Target of Action

The primary target of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is GSK-3β , a protein kinase involved in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation . The compound has been shown to inhibit GSK-3β with an IC50 value of 5 µM .

Mode of Action

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone interacts with its target, GSK-3β, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of GSK-3β affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can potentially influence these cellular processes .

Pharmacokinetics

Its solid physical state and room temperature storage suggest it may have good stability

Result of Action

The molecular and cellular effects of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone’s action are largely dependent on the specific cellular context. Given its inhibition of GSK-3β, it could potentially influence cell proliferation and differentiation, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target

properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWAUNIKFDBTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.